

Application Notes and Protocols for 2-bromo-N-methylacetamide in Proteomics

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Compound of Interest

Compound Name: 2-bromo-N-methylacetamide

Cat. No.: B1283100

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Introduction

2-bromo-N-methylacetamide is a reactive chemical compound that serves as a valuable tool in chemical proteomics. Its utility lies in the bromoacetyl group, which can covalently modify nucleophilic amino acid residues on proteins. This irreversible modification allows for the specific labeling and subsequent identification and quantification of these residues within complex biological samples. The primary target for alkylation by **2-bromo-N-methylacetamide** is the thiol group of cysteine residues, which are often found in functionally significant regions of proteins, such as enzyme active sites or sites of post-translational modifications.

These application notes provide a comprehensive overview of the use of **2-bromo-N-methylacetamide** as a chemical probe in proteomics, including its mechanism of action, applications, and detailed experimental protocols. Due to the limited specific literature on **2-bromo-N-methylacetamide** in proteomics, the provided protocols are based on established methods for other haloacetamide reagents, such as iodoacetamide and bromoacetamide.

Chemical Properties and Reactivity

2-bromo-N-methylacetamide (CAS: 34680-81-4) has a molecular formula of C_3H_6BrNO and a molecular weight of 151.99 g/mol [1]. The key feature of this molecule is the electrophilic carbon atom adjacent to the bromine atom, which is susceptible to nucleophilic attack.

Mechanism of Action:

The primary mechanism of action involves the nucleophilic substitution (S_N2) reaction between the thiol group of a cysteine residue and the α-carbon of the bromoacetyl group. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon and displacing the bromide ion, forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions. While cysteine is the primary target, reactions with other nucleophilic residues like lysine, histidine, and methionine can occur, particularly at higher pH or with prolonged incubation times.^{[2][3]}

Applications in Proteomics

The ability of **2-bromo-N-methylacetamide** to covalently label cysteines makes it a versatile tool for various proteomics applications:

- **Cysteine Reactivity Profiling:** Used to identify and quantify reactive cysteine residues across the proteome. This can provide insights into their functional roles in catalysis, regulation, and protein structure.
- **Activity-Based Protein Profiling (ABPP):** In a competitive ABPP workflow, **2-bromo-N-methylacetamide** can be used to identify the targets of covalent inhibitors. By competing for the same reactive cysteine, the binding of an inhibitor will reduce the labeling by the probe.^{[4][5][6]}
- **Protein Alkylation for Mass Spectrometry:** As a standard alkylating agent in bottom-up proteomics, it is used to cap reduced cysteine residues after disulfide bond reduction. This prevents the reformation of disulfide bonds and ensures proper protein digestion and accurate peptide identification by mass spectrometry.^[7]
- **Target Identification and Validation:** A modified version of **2-bromo-N-methylacetamide** containing a reporter tag (e.g., biotin or a clickable alkyne group) can be used to enrich and identify its protein targets.

Data Presentation

Table 1: Physicochemical Properties of **2-bromo-N-methylacetamide**

Property	Value	Reference
CAS Number	34680-81-4	[1]
Molecular Formula	C ₃ H ₆ BrNO	[1]
Molecular Weight	151.99 g/mol	[1]
Appearance	Low-melting solid or semi-solid or liquid	[8]
Purity	≥95%	[8]
Storage	Sealed in dry, room temperature	[8]

Table 2: Representative Reaction Conditions for Cysteine Alkylation

Parameter	Condition	Notes
Probe Concentration	10-50 mM	Optimal concentration should be determined empirically.
Protein Concentration	1-5 mg/mL	Dependent on the sample and downstream application.
Reaction Buffer	50 mM Tris-HCl, pH 7.5-8.5	Higher pH favors the deprotonation of cysteine thiols, increasing reactivity.
Reducing Agent (optional)	5-10 mM DTT or TCEP	For alkylation of all cysteines, reduction of disulfide bonds is necessary.
Incubation Time	30-60 minutes	Can be optimized based on the reactivity of the target cysteines.
Temperature	Room temperature (20-25°C)	Reaction is typically performed in the dark to prevent light-induced side reactions.
Quenching Reagent	2-5 fold molar excess of DTT or β -mercaptoethanol	To stop the reaction by consuming excess probe.

Experimental Protocols

Protocol 1: Standard Alkylation of Cysteine Residues for Proteomics Sample Preparation

This protocol describes the use of **2-bromo-N-methylacetamide** to alkylate cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

- Protein sample (e.g., cell lysate, purified protein)
- Urea or Guanidine Hydrochloride (for denaturation)

- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

- **2-bromo-N-methylacetamide**

- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate (NH_4HCO_3) buffer
- Formic acid

Procedure:

- Protein Solubilization and Denaturation:
 - Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM NH_4HCO_3 , pH 8.0).
 - Vortex or sonicate briefly to ensure complete solubilization.
 - Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
- Reduction of Disulfide Bonds:
 - To the denatured protein solution, add DTT to a final concentration of 10 mM.
 - Incubate at 56°C for 30 minutes.
 - Allow the sample to cool to room temperature.
- Alkylation of Cysteines:
 - Prepare a fresh stock solution of **2-bromo-N-methylacetamide** (e.g., 500 mM in DMSO or acetonitrile).
 - Add the **2-bromo-N-methylacetamide** stock solution to the reduced protein sample to a final concentration of 25-30 mM.
 - Incubate for 30 minutes at room temperature in the dark.

- Quenching of Excess Alkylating Reagent:
 - Add DTT to a final concentration of 20 mM to quench the excess **2-bromo-N-methylacetamide**.
 - Incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Digestion:
 - Dilute the sample with 100 mM NH_4HCO_3 , pH 8.0, to reduce the urea concentration to less than 2 M.
- Enzymatic Digestion:
 - Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
 - Incubate overnight at 37°C.
- Peptide Cleanup:
 - Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
 - Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
 - Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive ABPP experiment to identify the cellular targets of a covalent inhibitor using **2-bromo-N-methylacetamide** as a competitive probe.

Materials:

- Cell lysate
- Covalent inhibitor of interest

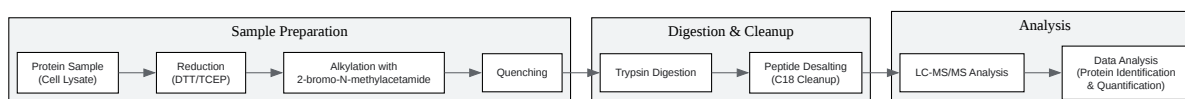
- **2-bromo-N-methylacetamide** with a reporter tag (e.g., alkyne-functionalized)
- Biotin-azide (for click chemistry)
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Streptavidin agarose beads

Procedure:

- Proteome Preparation:
 - Prepare cell lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
- Competitive Inhibition:
 - Pre-incubate the proteome (e.g., 1 mg/mL) with varying concentrations of the covalent inhibitor (or DMSO as a vehicle control) for 1 hour at 37°C.
- Probe Labeling:
 - Add the alkyne-functionalized **2-bromo-N-methylacetamide** probe to a final concentration of 50 μM .
 - Incubate for 1 hour at room temperature.
- Click Chemistry:
 - To the labeled proteome, add biotin-azide (100 μM), TCEP (1 mM), TBTA (100 μM), and CuSO_4 (1 mM).
 - Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
- Enrichment of Labeled Proteins:

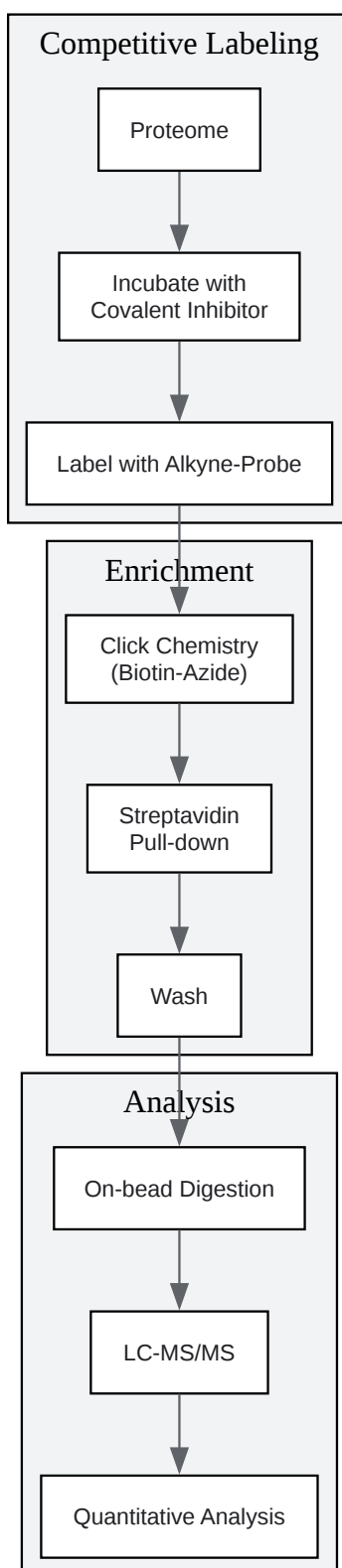
- Add streptavidin agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
- Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.
- On-Bead Digestion:
 - Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM NH_4HCO_3) containing trypsin.
 - Incubate overnight at 37°C.
- Mass Spectrometry Analysis:
 - Collect the supernatant containing the digested peptides.
 - Analyze the peptides by LC-MS/MS.
 - Quantify the relative abundance of identified peptides between the inhibitor-treated and control samples to identify proteins whose labeling is competed by the inhibitor.

Visualizations



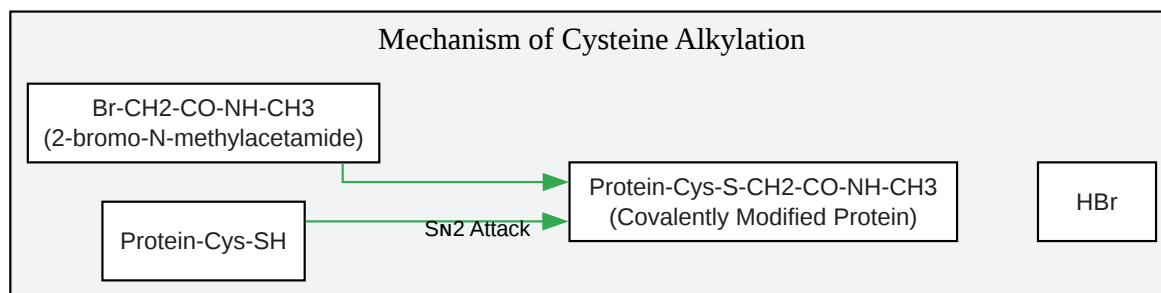
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Caption: Workflow for standard protein alkylation using **2-bromo-N-methylacetamide**.



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Caption: Competitive ABPP workflow to identify targets of a covalent inhibitor.



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